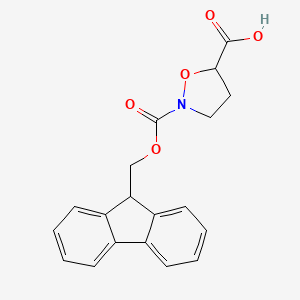
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid is a derivative of isoxazolidine, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The fluorenylmethoxy carbonyl group is a protective group commonly used in peptide synthesis, and its presence in the molecule suggests potential applications in the synthesis of complex organic molecules or peptides.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, a method for synthesizing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid has been reported, which involves the reaction of 3-bromopyruvic acid with (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), obtained from potassium thiocyanate . Although this synthesis does not directly pertain to the target compound, it provides insight into the potential synthetic routes that could be adapted for the synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid by using similar Fmoc-based strategies.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a five-membered isoxazolidine ring, with a carboxylic acid functionality at the 5-position, which is important for further chemical reactions. The fluorenylmethoxy carbonyl group would be expected to provide steric bulk and could influence the reactivity of the molecule.
Chemical Reactions Analysis
Related research on isoxazolidine derivatives has shown that the reaction of 5-hydroxy-3,3,5-trimethylisoxazolidine with alkyl or aryl isocyanates yields N-alkyl(aryl)-carbamoyl-5-hydroxy-3,3,5-trimethylisoxazolidines . These compounds can undergo further reactions, such as methanolysis in the presence of p-toluenesulfonic acid to form 5-methoxy-1-carbamoyl derivatives of isoxazolidine. Additionally, heating arylcarbamoyl derivatives in carbon tetrachloride can lead to the formation of O-arylcarbamoyl-N-(2-methyl-4-oxo-2-pentyl)hydroxylamines and, upon treatment with hydrogen chloride, 1,2,6-oxadiazepin-7-ones . These reactions suggest that the isoxazolidine ring in the target compound could participate in similar transformations, potentially leading to a variety of structurally diverse and biologically active molecules.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid are not provided in the data, we can infer from related compounds that it would exhibit properties typical of isoxazolidine derivatives and Fmoc-protected amino acids. This includes a certain degree of solubility in organic solvents, reactivity towards nucleophiles due to the presence of the carboxylic acid group, and the potential for the fluorenylmethoxy carbonyl group to be removed under specific deprotection conditions commonly used in peptide synthesis.
科学的研究の応用
Fluorene Derivatives in Organic Synthesis and Materials Science
Fluorene and its derivatives, including those with carbonyl and isoxazolidine functionalities, play a crucial role in organic synthesis, materials science, and the development of novel methodologies for constructing complex molecules. For instance, fluorenyl-protected amino acids have been utilized as surfactants for carbon nanotubes, demonstrating the versatility of fluorene derivatives in nanotechnology and materials science applications (Cousins et al., 2009). Additionally, fluorene-containing compounds have been explored for their photophysical properties, contributing to advancements in the development of organic electronics and photonics, including light-emitting diodes and solar cells (Wong et al., 2005).
Fluorene in Peptide Synthesis
The fluorenylmethyloxycarbonyl (Fmoc) group, a derivative of fluorene, is a cornerstone in peptide synthesis, offering a reliable method for protecting amino acids during the assembly of peptides. This application underscores the importance of fluorene derivatives in synthetic organic chemistry and biochemistry, facilitating the construction of complex biological molecules (Johnson et al., 1993).
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The compound might interact with its targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Based on its structural similarity to other compounds, it might be involved in various biochemical reactions .
Result of Action
The compound might induce changes at the molecular and cellular level, leading to observable physiological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-18(22)17-9-10-20(25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQSLBVZAMBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)
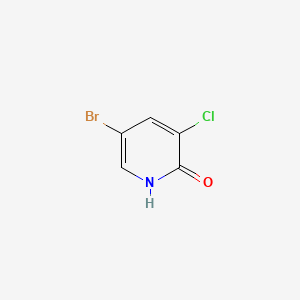
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)
![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)
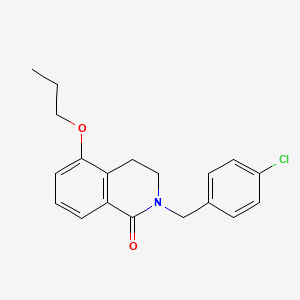
amino]acetamide](/img/structure/B2520907.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)
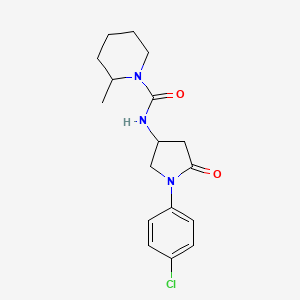
![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

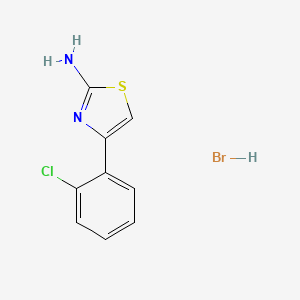
![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)
![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)